2-((Trimethylsilyl)oxy)quinoline
Description
2-((Trimethylsilyl)oxy)quinoline is a quinoline derivative featuring a trimethylsilyloxy (-O-Si(CH₃)₃) substituent at the 2-position of the heterocyclic ring. Quinolines are renowned for their diverse biological activities and applications in pharmaceuticals, agrochemicals, and materials science . The trimethylsilyloxy group introduces steric bulk and lipophilicity, which can modulate reactivity, solubility, and metabolic stability.
Properties
CAS No. |
52523-31-6 |
|---|---|
Molecular Formula |
C12H15NOSi |
Molecular Weight |
217.34 g/mol |
IUPAC Name |
trimethyl(quinolin-2-yloxy)silane |
InChI |
InChI=1S/C12H15NOSi/c1-15(2,3)14-12-9-8-10-6-4-5-7-11(10)13-12/h4-9H,1-3H3 |
InChI Key |
OMMPNYQWOCWPRA-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1=NC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Trimethylsilyl)oxy)quinoline typically involves the reaction of quinoline derivatives with trimethylsilyl reagents. One common method is the reaction of 2-chloro-quinoline-3-carboxaldehyde with trimethylsilyl cyanide (TMSCN) in the presence of zinc iodide (ZnI2) as a catalyst in dichloromethane (DCM) at room temperature. This reaction yields silicon-containing trimethylsilylated quinolines with excellent yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-((Trimethylsilyl)oxy)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into different reduced forms of quinoline.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines in the presence of catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinolines. Substitution reactions can result in various quinoline derivatives with different functional groups.
Scientific Research Applications
2-((Trimethylsilyl)oxy)quinoline has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Mechanism of Action
The mechanism of action of 2-((Trimethylsilyl)oxy)quinoline involves its interaction with various molecular targets and pathways. The trimethylsilyl group can act as a protecting group, allowing selective reactions to occur at other positions on the quinoline ring. This selective reactivity is crucial in organic synthesis, where specific functional groups need to be modified without affecting others.
Comparison with Similar Compounds
Comparison with Similar Compounds
2-Sulfonylquinolines
Substituent : -SO₂R at C2.
Biological Activity : Exhibit diverse biological activities, including antimicrobial and anticancer properties .
Synthesis : Prepared via deoxygenative C2-sulfonylation reactions under transition-metal-free conditions .
Key Differences : Sulfonyl groups are electron-withdrawing, enhancing electrophilic reactivity at adjacent positions. In contrast, the trimethylsilyloxy group is electron-donating and sterically hindering, which may reduce undesired side reactions in synthetic pathways .
E-2-Styrylquinolines
Substituent: Styryl (-CH=CH-Ar) group at C2. Biological Activity: Act as HIV-1 integrase inhibitors, leukotriene receptor antagonists, and antiallergic agents . Synthesis: Derived from 2-methylquinolines via condensation with benzyl alcohols, amines, or aldehydes . Key Differences: The conjugated styryl moiety enables π-π interactions with biological targets, whereas the silyloxy group’s lipophilicity may enhance membrane permeability but reduce aqueous solubility .
2-(1-Piperazinyl)quinoline
Substituent: Piperazinyl group at C2. Biological Activity: Potent uterine smooth muscle stimulant, exceeding the activity of methylergonovine . Synthesis: Not detailed in the evidence but likely involves nucleophilic substitution at C2. Key Differences: The piperazinyl group introduces basicity and hydrogen-bonding capacity, contrasting with the non-polar, inert trimethylsilyloxy group .
4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline
Substituents : Cl (C4), OCH₃ (C6), and CF₃ (C2).
Applications : Used in agrochemicals and pharmaceuticals due to its halogenated and electron-deficient structure .
Key Differences : The trifluoromethyl group enhances metabolic stability and electronegativity, while the silyloxy group offers steric protection and synthetic versatility .
2-Chloro-3-(trimethylsilyl)quinoline
Substituents : Cl (C2) and Si(CH₃)₃ (C3).
Properties : Combines halogenation and silylation, enabling dual functionalization strategies. The chloro group facilitates cross-coupling reactions, whereas the silyl group can act as a directing or protecting moiety .
Biological Activity
2-((Trimethylsilyl)oxy)quinoline is an organic compound characterized by a trimethylsilyl group attached to a quinoline structure, with the molecular formula C11H13NOSi and a molecular weight of 205.3 g/mol. This compound has garnered attention in recent years due to its significant biological activities, particularly in pharmacology, where it exhibits antibacterial, antifungal, and anticancer properties. The unique properties imparted by the trimethylsilyl group enhance the stability and reactivity of the quinoline ring, making it a valuable intermediate in organic synthesis.
Antibacterial and Antifungal Properties
Research indicates that this compound and its derivatives exhibit significant antibacterial and antifungal activities. These compounds interact with various biological targets, including enzymes and receptors, leading to the inhibition or modulation of critical biological pathways. Studies have shown that quinoline derivatives can disrupt bacterial cell wall synthesis and inhibit fungal growth by targeting specific metabolic pathways.
Anticancer Activity
The anticancer potential of this compound is particularly noteworthy. Quinoline-based compounds have been shown to exert antitumor effects through diverse mechanisms, including:
- Inhibition of Histone Deacetylase (HDAC) : This mechanism alters gene expression and can lead to apoptosis in cancer cells.
- Topoisomerase Inhibition : Compounds derived from quinolines have been identified as effective inhibitors of topoisomerases I and II, which are essential for DNA replication and transcription .
- Microtubule Disruption : Some derivatives have demonstrated the ability to interfere with microtubule polymerization, leading to cell cycle arrest and apoptosis .
The biological activity of this compound is attributed to its ability to interact with various enzymes and cellular targets. The trimethylsilyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can modulate signaling pathways that regulate cell proliferation and apoptosis.
Study 1: Anticancer Efficacy
A study evaluated the anticancer effects of a series of quinoline derivatives, including this compound, against several cancer cell lines such as HeLa and A549. The results indicated that compounds exhibited significant growth inhibition with IC50 values in the low micromolar range. Notably, some derivatives induced G2/M phase arrest in the cell cycle, suggesting their potential as chemotherapeutic agents .
Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, this compound was tested against various bacterial strains. The compound demonstrated potent activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This highlights its potential for development into new antimicrobial therapies.
Synthesis Methods
The synthesis of this compound typically involves reactions between quinoline derivatives and trimethylsilyl reagents. A common method includes using zinc iodide as a catalyst in dichloromethane at room temperature to achieve high yields. This synthetic versatility allows for further modifications that enhance biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
